Sgc-CK2-1

Phosphoproteomics Kinase selectivity Target engagement

Sgc-CK2-1 (CAS: 2470424-39-4) is a pyrazolopyrimidine-based, ATP-competitive chemical probe developed by the Structural Genomics Consortium (SGC) that selectively targets both human casein kinase 2 (CK2) catalytic isoforms, CK2α and CK2α′. It exhibits IC₅₀ values of 36 nM (CK2α) and 16 nM (CK2α′) in the cellular NanoBRET assay, and 4.2 nM (CK2α) and 2.3 nM (CK2α′) in cell-free enzyme assays.

Molecular Formula C20H21N7O
Molecular Weight 375.4 g/mol
Cat. No. B10821030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc-CK2-1
Molecular FormulaC20H21N7O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)C
InChIInChI=1S/C20H21N7O/c1-3-19(28)25-16-8-15(5-4-12(16)2)23-17-9-18(24-14-6-7-14)27-20(26-17)13(10-21)11-22-27/h4-5,8-9,11,14,24H,3,6-7H2,1-2H3,(H,23,26)(H,25,28)
InChIKeyYKDZIFFKQUNVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sgc-CK2-1 Procurement Guide: The Most Selective CK2 Chemical Probe with Paired Negative Control


Sgc-CK2-1 (CAS: 2470424-39-4) is a pyrazolopyrimidine-based, ATP-competitive chemical probe developed by the Structural Genomics Consortium (SGC) that selectively targets both human casein kinase 2 (CK2) catalytic isoforms, CK2α and CK2α′ [1]. It exhibits IC₅₀ values of 36 nM (CK2α) and 16 nM (CK2α′) in the cellular NanoBRET assay, and 4.2 nM (CK2α) and 2.3 nM (CK2α′) in cell-free enzyme assays [2]. The compound is recognized as the most selective CK2 chemical probe available, with kinase profiling demonstrating exclusive selectivity for CK2 isoforms and a selectivity margin of approximately 200-fold over the next most strongly inhibited off-target kinase, HIPK2 [3].

Why CK2 Inhibitors Are Not Interchangeable: The Critical Selectivity-Potency Trade-off in Sgc-CK2-1 Procurement


CK2 inhibitors cannot be simply interchanged due to fundamentally divergent selectivity profiles and cellular activity characteristics. The widely used clinical candidate CX-4945 (silmitasertib) exhibits limited specificity, inhibiting multiple kinases beyond CK2, which confounds interpretation of experimental results [1]. A newer derivative, SGC-CK2-2, improves selectivity over CX-4945 but suffers from dramatically reduced cellular potency (CK2α cellular IC₅₀ = 920 nM vs. 3 nM in enzyme assay) and loses >200-fold in cell-based activity . Sgc-CK2-1 uniquely combines near-exclusive kinase selectivity with robust cellular activity and is the only CK2 inhibitor accompanied by a structurally matched inactive negative control compound (SGC-CK2-1N), enabling rigorous experimental validation of on-target effects [2].

Sgc-CK2-1 Quantitative Differentiation: Head-to-Head Evidence vs. CX-4945 and SGC-CK2-2


Sgc-CK2-1 vs. CX-4945: 55% vs. 15% CK2-Dependent Phosphosites in Cellular Phosphoproteomics

In a direct head-to-head comparison using quantitative triple SILAC phosphoproteomics in U2OS osteosarcoma cells, Sgc-CK2-1 demonstrates substantially higher on-target selectivity than CX-4945. Treatment with Sgc-CK2-1 resulted in >55% of significantly downregulated phosphosites being CSNK2A1-dependent at both 4 and 24 hours, compared to only 15% (4 h) and 5% (24 h) for CX-4945 treatment [1].

Phosphoproteomics Kinase selectivity Target engagement

Sgc-CK2-1 vs. SGC-CK2-2: 200× Superior Cellular Potency Despite Comparable Enzyme IC₅₀

While SGC-CK2-2 exhibits potent enzyme inhibition (CK2α IC₅₀ = 3 nM; CK2α′ < 1 nM) comparable to Sgc-CK2-1 (CK2α IC₅₀ = 4.2 nM; CK2α′ = 2.3 nM), its cellular activity is dramatically attenuated. In the cellular NanoBRET assay, SGC-CK2-2 shows CK2α IC₅₀ = 920 nM and CK2α′ IC₅₀ = 200 nM, representing a >200-fold reduction in cellular potency relative to enzyme potency . In contrast, Sgc-CK2-1 maintains strong cellular activity with NanoBRET IC₅₀ values of 36 nM (CK2α) and 16 nM (CK2α′) [1].

Cellular potency NanoBRET Kinase inhibition

Sgc-CK2-1 vs. CX-4945: Superior Suppression of Proinflammatory Cytokines in Neuroinflammation Model

In a side-by-side comparison using human iPSC-derived microglia-like cells (MGLs) stimulated with LPS, Sgc-CK2-1 outperforms CX-4945 in inhibiting the expression of key proinflammatory cytokines. Sgc-CK2-1 demonstrated stronger suppression of IL-6 and IL-1β expression compared to CX-4945 [1]. The study highlights that CX-4945 inhibits additional off-target kinases beyond CK2 that may confound neuroinflammatory readouts, whereas Sgc-CK2-1's exclusive selectivity enables unambiguous attribution of effects to CK2 inhibition.

Neuroinflammation Cytokine suppression Microglia

Sgc-CK2-1: Exclusive Kinase Selectivity with 200-Fold Window vs. Next Most Inhibited Kinase

Broad kinase profiling confirms that Sgc-CK2-1 exhibits remarkable selectivity, inhibiting only CK2α and CK2α′ among all kinases tested, with an approximately 200-fold selectivity margin over the next most strongly inhibited off-target kinase, HIPK2 [1]. In contrast, CX-4945 is known to inhibit multiple kinases beyond CK2 [2], and SGC-CK2-2, while improved over CX-4945, shows inhibition of 3/403 kinases at 1 μM . The available paired negative control SGC-CK2-1N (CK2α/CK2α′ IC₅₀ > 10 μM) further validates this selectivity .

Kinase selectivity Off-target profiling Chemical probe

Sgc-CK2-1: Optimal Procurement Scenarios Based on Quantitative Differentiation


Phosphoproteomics Studies Requiring Clean On-Target Signal

Sgc-CK2-1 is the optimal choice for phosphoproteomics workflows where confident identification of CK2-dependent phosphorylation events is essential. Its >55% proportion of CK2-dependent phosphosites (vs. CX-4945's 5–15%) enables researchers to maximize true-positive identification while minimizing false attribution from off-target effects. This advantage is critical for substrate discovery and kinase-substrate relationship mapping [1].

Cell-Based Functional Studies Requiring Robust Cellular Activity and Validated Negative Control

Sgc-CK2-1's cellular NanoBRET IC₅₀ values of 36 nM (CK2α) and 16 nM (CK2α′) make it the preferred CK2 inhibitor for cell-based assays where robust target engagement is required. The availability of the structurally matched inactive control SGC-CK2-1N (IC₅₀ > 10 μM) provides a rigorous experimental framework for validating CK2-dependent phenotypes, a capability not available for other CK2 inhibitors [2].

Neuroinflammation and Cytokine Signaling Research

In neuroinflammation models, Sgc-CK2-1 outperforms CX-4945 in suppressing proinflammatory cytokines IL-6 and IL-1β. Researchers studying CK2-mediated inflammatory pathways in microglia or other CNS cell types should select Sgc-CK2-1 to avoid confounding effects from off-target kinase inhibition that occur with CX-4945, ensuring that observed effects can be unambiguously attributed to CK2 [3].

Metabolic Studies in Pancreatic β-Cells

In pancreatic β-cell studies examining insulin production and secretion, Sgc-CK2-1 has been directly validated against CX-4945, showing that both compounds similarly increase insulin mRNA and secretion while marginally affecting proliferation and viability. The high specificity of Sgc-CK2-1 allows researchers to attribute these metabolic effects directly to CK2 inhibition, making it the tool of choice for metabolic pathway dissection where off-target effects could obscure interpretation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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